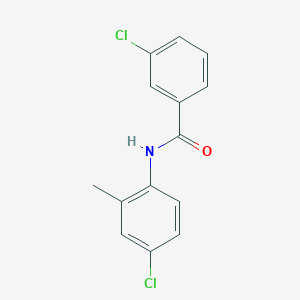

3-chloro-N-(4-chloro-2-methylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(4-chloro-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and a methyl group attached to the benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chloro-2-methylphenyl)benzamide typically involves the reaction of 4-chloro-2-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(4-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block in Drug Development

3-Chloro-N-(4-chloro-2-methylphenyl)benzamide is utilized as a key intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic efficacy. For example, it has been explored in the development of urease inhibitors, which have potential applications in treating conditions like kidney stones and gastric ulcers .

Case Study: Urease Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant urease inhibitory activity. One derivative showed an IC50 value of 0.0019 ± 0.0011 µM, outperforming standard thiourea (IC50 = 4.7455 ± 0.0545 µM). This suggests its potential as a lead compound for developing new urease inhibitors .

| Compound | IC50 Value (µM) | Comparison to Thiourea |

|---|---|---|

| Derivative 4i | 0.0019 ± 0.0011 | Better |

| Thiourea | 4.7455 ± 0.0545 | Standard |

Materials Science

Development of Advanced Materials

The compound is also investigated for its role in materials science, particularly in creating polymers and coatings with specific properties. Its unique substitution pattern allows it to impart desirable characteristics to materials, making it suitable for various industrial applications.

Potential Applications

- Polymers : Used as a monomer or additive to enhance polymer properties.

- Coatings : Can be incorporated into coatings for improved durability and resistance.

Biological Studies

Investigating Biological Activity

this compound has shown promise in biological research, particularly concerning its antifungal and anticancer activities. The compound's mechanism of action involves interaction with specific molecular targets, which can alter protein or enzyme activity within biological systems.

- Antifungal Activity : Exhibits potential against various fungal strains.

- Anticancer Properties : Investigated for its efficacy in targeting cancer cells through molecular pathways.

Chemical Synthesis

Intermediate in Organic Synthesis

As an intermediate, this compound facilitates the synthesis of more complex organic molecules through various reactions such as substitution, oxidation, and coupling reactions.

Reaction Types

- Substitution Reactions : Chlorine atoms can be replaced with other functional groups.

- Oxidation/Reduction : Can undergo transformations to yield different derivatives.

Common Reagents

| Reaction Type | Reagents Used |

|---|---|

| Substitution | Sodium hydroxide, potassium hydroxide |

| Oxidation | Potassium permanganate, chromium trioxide |

| Reduction | Lithium aluminum hydride, sodium borohydride |

Wirkmechanismus

The mechanism of action of 3-chloro-N-(4-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

- 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide

Uniqueness

3-chloro-N-(4-chloro-2-methylphenyl)benzamide is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Biologische Aktivität

3-chloro-N-(4-chloro-2-methylphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, supported by various studies, including data tables and case studies.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antifungal Activity : The compound has shown significant antifungal properties against various fungal strains.

- Anticancer Potential : Preliminary studies indicate potential as a cancer therapeutic agent.

- Toxicity Profile : Evaluations have been conducted to assess the toxicity of the compound, which is crucial for its therapeutic application.

Antifungal Activity

Recent studies have demonstrated that derivatives of benzamides, including this compound, exhibit notable antifungal activity. For instance, a study evaluated several synthetic compounds against Sclerotinia sclerotiorum, revealing that some derivatives had inhibition rates exceeding those of established fungicides like quinoxyfen.

Table 1: Antifungal Activity of Benzamide Derivatives

| Compound | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|

| This compound | 86.1% | 5.17 |

| Quinoxyfen | 77.8% | 14.19 |

| Other Compounds | Varies (47.2% - 75.0%) | Varies |

The results indicate that the compound's inhibition rate against Sclerotinia sclerotiorum is significantly higher than that of quinoxyfen, suggesting its potential as a fungicide with lower toxicity (acute toxicity at 19.42 mg/L) .

Anticancer Activity

In addition to its antifungal properties, benzamide derivatives have been investigated for their anticancer potential. A study focusing on various benzamide derivatives found that certain compounds could effectively inhibit RET kinase activity, which is implicated in several cancers.

Case Study: RET Kinase Inhibition

A specific derivative containing a similar structure to this compound was found to inhibit cell proliferation driven by RET mutations. This suggests that modifications in the benzamide structure can lead to significant anticancer activity.

Toxicity Profile

Understanding the toxicity of this compound is essential for its application in therapeutic settings. Preliminary toxicity assessments using zebrafish embryos indicated varying levels of toxicity among related compounds, with some exhibiting high toxicity while others showed favorable safety profiles .

Table 2: Toxicity Assessments

| Compound | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.39 | High Toxicity |

| Compound B | >10 | Low Toxicity |

These toxicity assessments are critical for determining safe dosage levels and potential side effects in further development stages.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of benzamides. The position and nature of substituents on the benzene ring play a crucial role in modulating both antifungal and anticancer activities.

Eigenschaften

IUPAC Name |

3-chloro-N-(4-chloro-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPMFUVJKIDTNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.